2-Amino-N-methylacetamide
Overview
Description
2-Amino-N-methylacetamide: is an organic compound with the molecular formula C3H8N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a methyl group and an amino group is attached to the alpha carbon
Mechanism of Action
Target of Action
It’s known that the compound can undergo chemical modifications, such as quinolylation , which could potentially interact with various biological targets.
Mode of Action
It’s known to undergo chemical reactions such as n-quinolylation . This process involves the modification of the primary amino groups of the compound, which could potentially alter its interaction with biological targets.
Biochemical Pathways
It’s known that the compound can undergo cis-trans isomerization , a process that can influence various biochemical pathways. The isomerization process involves changes in the molecular structure of the compound, which could potentially affect its interaction with biological targets and its role in biochemical pathways.
Pharmacokinetics
It’s known that the compound can undergo chemical modifications, which could potentially influence its pharmacokinetic properties .
Result of Action
It’s known that the compound can undergo chemical modifications, which could potentially alter its molecular structure and influence its cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-methylacetamide. For instance, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s chemical stability and its ability to undergo reactions such as N-quinolylation .
Biochemical Analysis
Biochemical Properties
2-Amino-N-methylacetamide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amide functional groups, which are critical in the structure and function of proteins and enzymes . The compound’s ability to form hydrogen bonds and its structural conformation play a crucial role in these interactions. For instance, the molecule prefers to orient the two methyl groups to be trans- to one another to reduce steric interactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amide bonds in proteins and enzymes can alter their structural properties, impacting their function . Additionally, the infrared spectrum of this compound shows characteristic peaks that are associated with peptide bonds, which are essential for protein structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form hydrogen bonds and its structural conformation are key factors in these interactions . For example, the molecule’s equilibrium conformations help reduce steric interactions, which can influence its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo various chemical modifications, which can affect its bioactivity and stability . Long-term effects on cellular function have also been observed, indicating that the compound’s impact can persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, high doses of similar compounds have been associated with symptoms such as diarrhea and fatty liver in animal studies . It is crucial to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of intermediate products, which can further participate in biochemical reactions . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can influence its bioactivity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-methylacetamide can be synthesized through several methods. One common method involves the reaction of N-methylacetamide with ammonia or an ammonium salt under controlled conditions. The reaction typically proceeds as follows:
CH3CONHCH3+NH3→CH3CONHCH3NH2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in a pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: such as or .
Reducing agents: like or .
Substitution reactions: often involve or under specific conditions.
Major Products:
Oxidation products: may include .
Reduction products: can be .
Substitution products: vary depending on the substituent introduced.
Scientific Research Applications
2-Amino-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of and .
Biology: The compound is studied for its potential role in and .
Medicine: Research explores its potential as a or .
Industry: It is utilized in the production of and .
Comparison with Similar Compounds
- N-methylacetamide
- N,N-dimethylacetamide
- 2-Aminoacetamide
Comparison:
- N-methylacetamide lacks the amino group, making it less reactive in certain biochemical reactions.
- N,N-dimethylacetamide has two methyl groups on the nitrogen, altering its chemical properties and reactivity.
- 2-Aminoacetamide has an amino group but lacks the methyl substitution, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
2-amino-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYDPHCMCYSNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176890 | |
Record name | 2-Amino-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22356-89-4 | |
Record name | N-Methylglycinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22356-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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